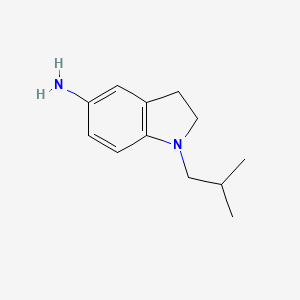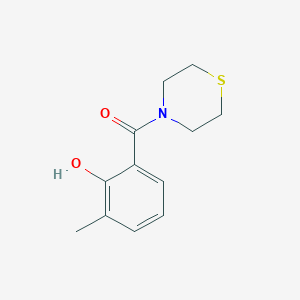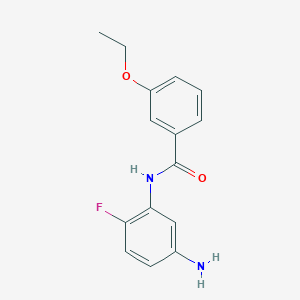![molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7](/img/structure/B1438013.png)
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C12H17N. It features a cyclopropane ring attached to an amine group, which is further connected to a 2,5-dimethylphenylmethyl group. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring and an aromatic benzene ring with two methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the cyclopropanamine reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-[(2,5-dimethylphenyl)methyl]cyclopropanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and aromatic benzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,4-dimethylphenyl)methyl]cyclopropanamine
- N-[(3,5-dimethylphenyl)methyl]cyclopropanamine
- N-[(2,5-dimethylphenyl)methyl]cyclobutanamine
Uniqueness
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)

![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)




![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
